1-(5-(2-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about its class or family of compounds and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. The mechanisms of these reactions may also be studied.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Microwave Synthesis and Biological Activity
Microwave-assisted synthesis of biologically active chalcone derivatives, including pyrazole derivatives, has demonstrated the efficacy of using microwave energy for compound synthesis. These compounds have been characterized by detailed spectral analysis and screened for their antimicrobial activity against various bacterial strains, showing promising results (Katade et al., 2008).
Novel Schiff Bases and Antimicrobial Activity
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has been explored. These novel compounds have been screened for in vitro antimicrobial activity, with some derivatives showing excellent activity compared to others (Puthran et al., 2019).
Solid-State Fluorescence Regulation
Research into the solid-state fluorescence of twisted π-conjugated molecules, specifically through the regulation of anthracene fluorophores' arrangement, has uncovered the impact of molecular structure on fluorescence properties. This study provides insights into how molecular engineering can tailor the photophysical properties of organic compounds (Dong et al., 2012).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry represents a significant advance in the synthesis of structurally diverse non-natural compounds. This approach enables rapid access to compounds for screening against various biological targets (Zaware et al., 2011).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds bearing benzimidazole and pyrazoline motifs have been studied for their antimicrobial activity. These compounds have been evaluated against a range of microorganisms, showing significant activity and demonstrating the potential for the development of new antimicrobial agents (Desai et al., 2017).
Safety And Hazards
This would involve examining the compound’s toxicity, flammability, and other hazards. It would also involve studying how to handle and store the compound safely.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information may not be available. For a more detailed analysis, I would recommend consulting a chemistry textbook or a database such as PubChem or ChemSpider. If you’re conducting research on this compound, you might also consider performing some of these analyses yourself in a laboratory setting. Always remember to follow safe laboratory practices and consult with a knowledgeable advisor or mentor.
properties
IUPAC Name |
1-[3-(2-ethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-19-11-7-5-9-15(19)17-12-16(20-21(17)13(2)22)14-8-4-6-10-18(14)23/h4-11,17,23H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVLHIIRNISDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone |
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